2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol
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Overview
Description
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, methoxy, and phenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Substitution Reactions: The introduction of the amino and methoxy groups can be achieved through nucleophilic substitution reactions. For example, the amino group can be introduced by reacting the pyrimidine intermediate with an amine under basic conditions.
Coupling Reactions: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the production rate and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit key enzymes involved in microbial growth, leading to antimicrobial effects.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-Amino-5-phenylpyrimidin-4-yl)-4-ethylphenol: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-methylphenol: Similar structure but with a methyl group instead of an ethyl group, potentially altering its properties.
Uniqueness
2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy and ethyl groups enhances its solubility and reactivity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-4-12-9-15(17(24)10-18(12)26-3)19-16(11-22-20(21)23-19)13-5-7-14(25-2)8-6-13/h5-11,24H,4H2,1-3H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJZGYFJEAWMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=NC(=NC=C2C3=CC=C(C=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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